molecular formula C15H15Cl2NO B12276598 1-(4-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone hydrochloride

1-(4-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone hydrochloride

Cat. No.: B12276598
M. Wt: 296.2 g/mol
InChI Key: VWPSYOPTCHOCIR-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Regulatory Identifiers

IUPAC Nomenclature and Variant Terminology

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(4-(Aminomethyl)phenyl)-2-(4-chlorophenyl)ethan-1-one hydrochloride . This name reflects the following structural features:

  • A ketone group (ethan-1-one) at the first position.
  • A 4-(aminomethyl)phenyl substituent attached to the ketone.
  • A 4-chlorophenyl group connected via a methylene bridge.
  • A hydrochloride salt form, indicated by the suffix hydrochloride.

Variant terminologies include:

  • Ethanone, 1-[4-(aminomethyl)phenyl]-2-(4-chlorophenyl)-, hydrochloride (1:1) , emphasizing the 1:1 stoichiometry of the hydrochloride salt.
  • 1-(4-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone hydrochloride , which simplifies the substituent ordering.

CAS Registry Number and Regulatory Classification

The Chemical Abstracts Service (CAS) Registry Number for the hydrochloride form is 1187928-97-7 , distinguishing it from the base compound (CAS 1017781-61-1). Regulatory classifications under the Globally Harmonized System (GHS) include hazard statements such as H302 (harmful if swallowed) and H315 (causes skin irritation). However, detailed safety profiles are excluded per the scope of this report.

CAS Registry Data
CAS Number 1187928-97-7
Molecular Formula C₁₅H₁₅Cl₂NO
Molecular Weight 296.19 g/mol (calculated)

SMILES Notation and InChI Key Representation

The Simplified Molecular-Input Line-Entry System (SMILES) notation for this compound is:

Cl.O=C(C1=CC=CC(=C1)CN)CC2=CC=C(Cl)C=C2  

This notation encodes:

  • The ketone group (O=C).
  • The 4-(aminomethyl)phenyl ring (C1=CC=CC(=C1)CN).
  • The 4-chlorophenyl group (CC2=CC=C(Cl)C=C2).
  • The hydrochloride counterion (Cl.).

The International Chemical Identifier (InChI) Key is:

AYBXAEBJIDREPC-UHFFFAOYSA-N  

This unique identifier facilitates database searches and ensures precise chemical distinction.

Structural Comparison Table
Representation Type Value
SMILES Cl.O=C(C1=CC=CC(=C1)CN)CC2=CC=C(Cl)C=C2
InChIKey AYBXAEBJIDREPC-UHFFFAOYSA-N

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H15Cl2NO

Molecular Weight

296.2 g/mol

IUPAC Name

1-[4-(aminomethyl)phenyl]-2-(4-chlorophenyl)ethanone;hydrochloride

InChI

InChI=1S/C15H14ClNO.ClH/c16-14-7-3-11(4-8-14)9-15(18)13-5-1-12(10-17)2-6-13;/h1-8H,9-10,17H2;1H

InChI Key

VWPSYOPTCHOCIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)CN)Cl.Cl

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation for Ketone Backbone Synthesis

The core structure of the compound is synthesized via Friedel-Crafts acylation , a widely used electrophilic aromatic substitution reaction. In this step, 4-chlorophenylacetyl chloride reacts with toluene or a substituted benzene derivative in the presence of AlCl₃ as a Lewis acid catalyst. The reaction proceeds at 60–80°C under anhydrous conditions, forming the diaryl ethanone intermediate:

$$
\text{4-Chlorophenylacetyl chloride} + \text{Toluene} \xrightarrow{\text{AlCl}_3} \text{1-(4-Chlorophenyl)-2-phenyl-ethanone} + \text{HCl}
$$

The use of 4-chlorophenylacetyl chloride ensures regioselectivity, with the acyl group attaching to the para position of toluene due to the electron-donating methyl group.

Introduction of the Aminomethyl Group

The aminomethyl group is introduced via benzylic bromination followed by nucleophilic amination :

  • Bromination : The benzylic position of the diaryl ethanone is brominated using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄.
  • Amination : The resulting bromide undergoes nucleophilic substitution with aqueous ammonia or hexamethylenetetramine, yielding the primary amine. For higher efficiency, the Gabriel synthesis is employed, where the bromide is converted to a phthalimide intermediate, followed by hydrolysis with hydrazine hydrate.

$$
\text{1-(4-Chlorophenyl)-2-(4-bromomethylphenyl)-ethanone} + \text{NH}_3 \rightarrow \text{1-(4-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone}
$$

Yield : 74–89% (similar reductions reported in patents).

Nitro Reduction Pathway

Nitration and Reduction

An alternative route involves nitration of the aromatic ring followed by reduction:

  • Nitration : The diaryl ethanone intermediate is nitrated using a mixture of HNO₃ and H₂SO₄ at 0–5°C, introducing a nitro group at the para position.
  • Reduction : The nitro group is reduced to an amine using hydrazine hydrate in the presence of FeCl₃ or catalytic hydrogenation (H₂/Pd-C).

$$
\text{1-(4-Nitrophenyl)-2-(4-chloro-phenyl)-ethanone} \xrightarrow{\text{Hydrazine hydrate}} \text{1-(4-Aminophenyl)-2-(4-chloro-phenyl)-ethanone}
$$

Key Advantage : Avoids harsh bromination conditions.
Yield : 85–90% (reported for analogous compounds).

Methylation to Aminomethyl

The primary amine is methylated using formaldehyde under reductive conditions (e.g., NaBH₃CN) to form the aminomethyl group:

$$
\text{1-(4-Aminophenyl)-2-(4-chloro-phenyl)-ethanone} + \text{HCHO} \xrightarrow{\text{NaBH}_3\text{CN}} \text{1-(4-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone}
$$

Purity : >99% (HPLC).

One-Pot Synthesis via Condensation and Reduction

Condensation of Aryl Halides

A patent-pending one-pot method condenses 4-chloro-2-nitrotoluene and chlorobenzyl cyanide in methanol with NaOH, followed by acetic acid neutralization. The nitro group is reduced in situ using hydrazine hydrate and FeCl₃ at 60–80°C, directly yielding the aminomethyl derivative:

$$
\text{4-Chloro-2-nitrotoluene} + \text{Chlorobenzyl cyanide} \xrightarrow{\text{Hydrazine hydrate}} \text{1-(4-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone}
$$

Yield : 89%.

Advantages and Limitations

  • Advantages : Eliminates intermediate isolation, reducing reaction time and cost.
  • Limitations : Requires precise pH control (6–7) and temperature monitoring to prevent byproducts.

Hydrochloride Salt Formation

The free base is dissolved in anhydrous dichloromethane or ethanol, and HCl gas is bubbled through the solution. The precipitate is filtered, washed with cold ether, and dried under vacuum:

$$
\text{1-(4-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone} + \text{HCl} \rightarrow \text{Hydrochloride salt}
$$

Physical Properties :

  • Melting Point : 146–150°C.
  • Solubility : Soluble in polar solvents (e.g., methanol, DMSO).

Comparative Analysis of Methods

Method Key Steps Yield Purity Limitations
Friedel-Crafts + Amination Acylation, bromination, amination 74–89% >99% Multi-step, requires toxic reagents
Nitro Reduction Nitration, reduction, methylation 85–90% 98–99% Long reaction time
One-Pot Synthesis Condensation, in situ reduction 89% 99.7% Sensitive to pH and temperature

Industrial-Scale Considerations

For large-scale production, the one-pot method is preferred due to fewer purification steps. However, Friedel-Crafts acylation remains the most reliable for high-purity batches. Safety protocols for handling AlCl₃, hydrazine, and HCl gas are critical.

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives.

Scientific Research Applications

Organic Synthesis

The unique combination of an amino and a chloro group in this compound suggests potential utility as an intermediate in the synthesis of more complex organic molecules. Ketones and amines are common functional groups found in many pharmaceuticals, making this compound a candidate for drug development.

The presence of both an aromatic ring and reactive functional groups raises the possibility that 1-(4-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone hydrochloride may exhibit biological activity. Future research could investigate its efficacy against various biological targets, including cancer cells or pathogens.

Case Studies

While direct case studies on this compound are scarce, analogous compounds have been investigated for their biological activities:

  • Antimicrobial Activity : Several studies have explored compounds with similar structures for their effectiveness against bacterial infections. For instance, derivatives of chloro-substituted phenylacetones have shown promise in inhibiting bacterial growth.
  • Anticancer Research : Compounds with amino and chloro groups have been evaluated for their ability to induce apoptosis in cancer cells. Research into structurally related compounds indicates that modifications can lead to enhanced cytotoxicity against various cancer cell lines.
  • Neuropharmacology : Some derivatives have been studied for their potential effects on neurotransmitter systems, suggesting that similar compounds could influence neurological pathways.

Mechanism of Action

The mechanism of action of 1-(4-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone hydrochloride involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s unique substitution pattern distinguishes it from related ethanone derivatives. Below is a comparative analysis of its key structural and functional attributes against similar compounds:

Table 1: Structural Comparison of Ethanone Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Key Features
1-(4-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone hydrochloride 4-aminomethyl-phenyl, 4-chloro-phenyl C₁₅H₁₅Cl₂NO·HCl ~316.66 (estimated) Dual aromatic substitution; hydrochloride salt enhances solubility.
1-(4-(Aminomethyl)phenyl)ethanone hydrochloride (CAS 66522-66-5) 4-aminomethyl-phenyl C₉H₁₂ClNO 185.65 Single aromatic ring; simpler structure.
2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride 4-hydroxyphenyl, 2-amino C₈H₁₀ClNO₂ 195.63 Hydroxyl group increases polarity; used in neurotransmitter synthesis.
1-(4-Amino-3-fluorophenyl)ethanone hydrochloride (CAS 1187648-60-7) 4-amino-3-fluorophenyl C₈H₉ClFNO 189.61 Fluorine substitution enhances metabolic stability.
1-(3-Hydroxyphenyl)-2-(methylamino)ethanone hydrochloride (Phenylephrone Hydrochloride) 3-hydroxyphenyl, methylamino C₁₀H₁₄ClNO₂ 215.68 Adrenergic drug impurity; methylamino group influences receptor binding.

Physicochemical Properties

  • Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases, critical for pharmaceutical formulations .

Key Research Findings

  • Substituent Impact : Chloro groups increase electrophilicity at the ketone position, facilitating nucleophilic additions, whereas hydroxyl groups promote hydrogen bonding .
  • Synthetic Challenges: Introducing both aminomethyl and chloro groups requires precise control to avoid cross-reactivity, as seen in analogous syntheses .

Biological Activity

1-(4-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone hydrochloride is a compound with potential biological significance, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₁₅H₁₄ClN₁O
  • Molecular Weight : 259.74 g/mol
  • CAS Number : 1017781-61-1

The compound features an amino group and a chloro substituent on an aromatic ring, which may influence its reactivity and biological interactions. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological assays.

The biological activity of this compound is hypothesized to be related to its structural features:

  • Anticancer Activity : Similar compounds with similar functional groups have been shown to exhibit anticancer properties. For instance, derivatives containing amino and chloro groups have been evaluated for their ability to inhibit cancer cell proliferation.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and other kinases.

Anticancer Studies

Research has indicated that compounds with structural similarities to this compound can inhibit various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AHEPG2 (Liver)1.18 ± 0.14
Compound BMCF7 (Breast)0.67
Compound CPC-3 (Prostate)0.80

These studies suggest that the compound may possess similar anticancer activities, warranting further investigation into its efficacy against specific cancer types.

Enzyme Inhibition Studies

In vitro studies have demonstrated that related compounds can effectively inhibit enzymes critical to tumor growth:

CompoundEnzyme TargetIC50 (µM)Binding Affinity (kcal/mol)
Compound DEGFR0.24-7.90
Compound ESrc Kinase0.96-6.50

These findings highlight the potential of this compound as a lead compound for developing new anticancer agents through enzyme inhibition pathways.

Safety and Handling

Due to the presence of a chloro group, the compound should be handled with caution, similar to other chloro-substituted phenylacetones. Safety Data Sheets (SDS) recommend standard laboratory safety practices when working with this compound.

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